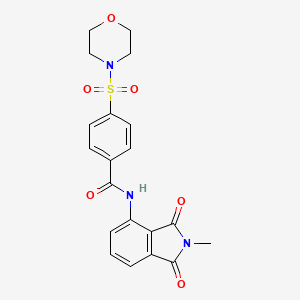

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-(morpholine-4-sulfonyl)benzamide

Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-(morpholine-4-sulfonyl)benzamide is a synthetic small molecule characterized by two critical pharmacophores: a 2-methylisoindole-1,3-dione (phthalimide-like) moiety and a 4-(morpholine-4-sulfonyl)benzamide group. The isoindole-dione scaffold is associated with kinase inhibition and protein-binding properties, while the morpholine sulfonyl group enhances solubility and modulates pharmacokinetics . This compound’s design likely targets enzymes or receptors requiring both hydrophobic (isoindole) and polar (sulfonamide/morpholine) interactions, positioning it within a broader class of sulfonamide- and heterocycle-containing therapeutics.

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S/c1-22-19(25)15-3-2-4-16(17(15)20(22)26)21-18(24)13-5-7-14(8-6-13)30(27,28)23-9-11-29-12-10-23/h2-8H,9-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNISARBLMYWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that belongs to the isoindole derivatives class. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article provides an in-depth examination of the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-(morpholine-4-sulfonyl)benzamide is . The compound contains a morpholine ring which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has shown potential in modulating pathways involved in:

- Cancer Therapy : The compound may inhibit certain kinases associated with tumor growth and proliferation.

- Neurodegenerative Diseases : It has been investigated for its effects on receptors involved in mood disorders and pain management.

The interaction with molecular targets often involves binding to active sites on enzymes or receptors, altering their activity, and subsequently influencing biological pathways.

Biological Assays and Findings

Research involving N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-(morpholine-4-sulfonyl)benzamide has demonstrated various biological activities:

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer Activity | Inhibits growth of cancer cell lines through kinase inhibition. |

| Anti-inflammatory Effects | Modulates inflammatory pathways; potential use in chronic inflammatory diseases. |

| Neuroprotective Properties | Exhibits protective effects against neuronal cell death in vitro. |

Case Studies

- Anticancer Studies : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation.

- Neuroprotection : A study highlighted its ability to prevent apoptosis in neuronal cells under stress conditions, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmacological Applications

The diverse biological activities suggest that N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-(morpholine-4-sulfonyl)benzamide could be developed into therapeutic agents for:

- Cancer Treatment : As a potential lead compound for developing new cancer therapeutics.

- Pain Management : Targeting receptors involved in pain pathways could provide new analgesic options.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Analogues

The morpholine sulfonyl group in the target compound distinguishes it from other sulfonamide derivatives. Key comparisons include:

- Key Insight : The target compound’s morpholine sulfonyl group improves solubility compared to simple phenylsulfonyl groups (e.g., triazoles in ) . Its isoindole-dione core may confer stronger π-π stacking vs. chromene-based sulfonamides (Example 53) .

Isoindole-Dione Derivatives

The 2-methylisoindole-1,3-dione group is a hallmark of kinase inhibitors and proteolysis-targeting chimeras (PROTACs):

- Key Insight: The target’s benzamide linkage (vs.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The combination of isoindole-dione and morpholine sulfonyl may optimize blood-brain barrier penetration compared to bulkier analogues (e.g., chromene derivatives in ) .

- Thermodynamic Stability : The isoindole-dione’s rigid planar structure likely enhances binding entropy vs. flexible scaffolds (e.g., triazoles in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.